molecular formula C11H11ClIN3O2 B12957588 tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12957588
M. Wt: 379.58 g/mol
InChI Key: FTGKQRQFCWWZON-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a halogenated pyrazolo-pyridine derivative characterized by a tert-butyl carbamate group at the 1-position, a chlorine substituent at the 5-position, and an iodine atom at the 3-position of the bicyclic heteroaromatic system. This compound is structurally tailored for applications in medicinal chemistry and materials science, where its halogen substituents enable diverse reactivity (e.g., cross-coupling, nucleophilic substitution) and its tert-butyl group enhances solubility and stability .

Properties

Molecular Formula

C11H11ClIN3O2

Molecular Weight

379.58 g/mol

IUPAC Name

tert-butyl 5-chloro-3-iodopyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H11ClIN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3

InChI Key

FTGKQRQFCWWZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrazolopyridine core, followed by the introduction of the chlorine and iodine substituents. The tert-butyl ester group is usually introduced in the final step. Reaction conditions often include the use of strong bases, halogenating agents, and protecting groups to ensure the selective introduction of functional groups .

Chemical Reactions Analysis

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of tert-butyl-protected pyrazolo-pyridines with halogen substituents. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (Target) Cl (5), I (3) C₁₁H₁₁ClIN₃O₂ ~379.48* Chlorine and iodine for dual reactivity
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br (5), I (3) C₁₁H₁₁BrIN₃O₂ 424.03 Bromine as a superior leaving group
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br (3), I (5) C₁₁H₁₁BrIN₃O₂ 424.03 Halogen positional isomerism
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br (5), CH₃ (3) C₁₂H₁₄BrN₃O₂ 312.16 Methyl group for steric/electronic effects
tert-Butyl 3-methyl-5-(dioxaborolanyl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate CH₃ (3), Bpin (5) C₁₈H₂₆BN₃O₄ 359.23 Boronate ester for Suzuki couplings

*Calculated based on by substituting Br (80 g/mol) with Cl (35.45 g/mol).

Physico-Chemical Properties

  • Iodine’s large atomic radius may also facilitate heavy-atom phasing in crystallography. Chlorine vs. Bromine: Chlorine (Cl) in the target compound offers lower reactivity in cross-coupling reactions compared to bromine (Br) in analogs . However, Cl provides greater metabolic stability in pharmaceutical contexts. Methyl Group: The methyl-substituted analog () exhibits reduced molecular weight (312.16 vs. ~379.48) and increased hydrophobicity, influencing solubility and bioavailability .

Biological Activity

tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with chlorinated and iodinated reagents. The synthesis typically involves the use of tert-butyl esters and specific halogenation techniques to introduce the chlorine and iodine atoms at the desired positions on the pyrazolo[3,4-c]pyridine structure.

Example Synthesis Pathway

  • Starting Materials : Pyrazolo[3,4-c]pyridine derivatives.
  • Reagents : Chlorinating agents (e.g., thionyl chloride) and iodinating agents (e.g., iodine monochloride).
  • Conditions : Reflux conditions in a suitable solvent (e.g., dichloromethane).
  • Purification : Silica gel column chromatography to obtain pure this compound.

Antiproliferative Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-c]pyridine have shown promising results in inhibiting cell growth in breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A549) models.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (nM)Reference
tert-butyl 5-chloro-3-iodo...MCF-742
tert-butyl 5-chloro-3-iodo...Panc-138
tert-butyl 5-chloro-3-iodo...A54935

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, some studies have indicated that they may inhibit mutant forms of EGFR (Epidermal Growth Factor Receptor) and BRAF proteins, which are critical in many cancers.

Table 2: Inhibition of EGFR and BRAF by Related Compounds

CompoundTarget ProteinIC50 (nM)Reference
tert-butyl 5-chloro-3-iodo...EGFR68
tert-butyl 5-chloro-3-iodo...BRAF V600E74

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study on Breast Cancer : A study investigated the effects of pyrazolo[3,4-c]pyridine derivatives on MCF-7 cells, revealing that certain derivatives had GI50 values significantly lower than standard chemotherapy agents.
  • Case Study on Lung Cancer : Another study demonstrated that these compounds could effectively inhibit proliferation in A549 cells, suggesting a potential role as therapeutic agents in lung cancer treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can lead to significant changes in potency against cancer cell lines. For example, the introduction of different alkyl or aryl groups can enhance binding affinity to target proteins.

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